2-(4-fluorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-22-12-15(16-3-2-10-24-16)21-17(22)8-9-20-18(23)11-13-4-6-14(19)7-5-13/h2-7,10,12H,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOIASTVRMCZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-fluorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide is a novel derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by the presence of a fluorophenyl group, an imidazole moiety, and a furan ring. Its structural formula is represented as follows:
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities through various mechanisms:
-
Antimicrobial Activity :
- Studies have shown that imidazole derivatives can possess significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .
- Anti-inflammatory Effects :
- Cell Proliferation Inhibition :
Case Studies and Experimental Results
| Study | Compound Tested | Biological Activity | IC50/EC50 Values |
|---|---|---|---|
| Alegaon et al. (2023) | Imidazole Derivatives | Antibacterial against S. aureus | MIC = 20 µM |
| Otava Chemicals (2014) | AZD6244 (similar structure) | Inhibition of MEK1/2 | IC50 = 14 nM |
| Chahal et al. (2023) | COX-II Inhibitors | Anti-inflammatory activity | IC50 = 0.2 µM |
Pharmacological Potential
The pharmacological implications of this compound are significant, particularly in the context of cancer therapy and antimicrobial treatment. The ability to inhibit key signaling pathways involved in cancer cell proliferation positions it as a candidate for further investigation in oncology.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
These findings suggest that the structural features of the compound may enhance its antibacterial efficacy.
2. Antitumor Activity
The compound's structural components indicate potential antitumor activity, particularly through interactions with cancer cell lines. Studies have shown that modifications in the phenyl and imidazole groups can enhance cytotoxic effects against various cancer types:
| Cell Line | IC50 μM | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
This suggests that the presence of the fluorophenyl and imidazole groups could similarly influence its antitumor properties.
Case Studies
Antimicrobial Evaluation:
In a study evaluating related compounds, researchers tested their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, providing insights into the design of more potent derivatives.
Cytotoxicity Assays:
Another study assessed the cytotoxic effects of similar compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that modifications to the compound could further improve its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related analogs from the literature.
Table 1: Structural Comparison of Key Analogs
*Molecular weights estimated using formula-based calculators.
Key Comparative Insights:
Heterocyclic Core Modifications :
- The target compound’s furan-substituted imidazole (electron-rich) contrasts with thiazole (Compound 9, ) and benzothiazole (), which are more rigid and polarizable. Furan may enhance π-π stacking in hydrophobic binding pockets, whereas thio/sulfinyl groups (e.g., in ) introduce polarity or chiral centers.
Substituent Effects: The 4-fluorophenyl group is conserved in the target and several analogs (e.g., ), contributing to metabolic stability and target affinity. However, chlorobenzyl () and 4-methoxyphenyl (Compound 9, ) substituents alter electronic and steric profiles.
Backbone Flexibility :
- The ethyl linkage in the target compound provides conformational flexibility compared to rigid thioacetamide (Compound 9, ) or pyridyl spacers (). This flexibility may improve binding to dynamic protein sites.
Functional Group Impact :
- Nitroimidazole in [18F]FBNA () introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methyl and furan groups. Nitro groups are often utilized in radiopharmaceuticals for hypoxia targeting.
The methyl group on the imidazole in the target may reduce oxidative metabolism compared to hydroxymethyl () or unsubstituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
